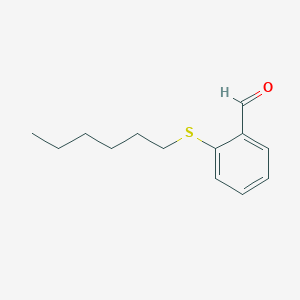

2-(n-Hexylthio)benzaldehyde

Description

2-(n-Hexylthio)benzaldehyde is an organosulfur compound featuring a benzaldehyde core substituted at the 2-position with a hexylthio group (–S–C₆H₁₃). This structural motif combines the aromatic aldehyde’s reactivity with the hydrophobic and electron-donating properties of the thioether group. For example, 2-(hexyloxy)benzaldehyde (C₁₃H₁₈O₂, MW 206.28) shares a similar alkyl chain but replaces sulfur with oxygen . The thioether linkage in this compound likely enhances lipophilicity and alters electronic properties compared to oxygenated analogs, influencing reactivity and biological activity.

Properties

IUPAC Name |

2-hexylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBSFJSAVGHPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Hexylthio)benzaldehyde typically involves the reaction of benzaldehyde with hexylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with hexylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(n-Hexylthio)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(n-Hexylthio)benzoic acid.

Reduction: 2-(n-Hexylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(n-Hexylthio)benzaldehyde features a benzaldehyde moiety with a hexylthio group at the ortho position. Its molecular formula is , which allows it to engage in diverse chemical reactions. The presence of the hexylthio group enhances its lipophilicity, making it more reactive and suitable for various applications.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows chemists to explore new reaction pathways and mechanisms, particularly in the development of novel compounds.

- Reactivity Studies : The aldehyde functional group can participate in nucleophilic addition reactions, making it valuable for studying reaction kinetics and mechanisms.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, providing insights into protein-ligand interactions. Its lipophilic nature facilitates penetration into biological membranes, enhancing its potential as a therapeutic agent.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 256 μg/mL, as summarized in Table 1.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 256 | Staphylococcus aureus |

| Benzaldehyde | 850 | Bacillus anthracis |

| 2-(n-Pentylthio)benzaldehyde | 500 | Pantoea conspicua |

Medicine

- Therapeutic Potential : Ongoing research is exploring the potential of this compound as an antifungal and antibacterial agent. Its ability to form covalent bonds with nucleophilic sites on proteins can lead to enzyme inhibition, which is crucial for therapeutic development.

- Case Study : In studies involving Staphylococcus aureus, combining this compound with standard antibiotics reduced the MIC, indicating a synergistic effect that enhances antibiotic efficacy.

Mechanism of Action

The mechanism of action of 2-(n-Hexylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hexylthio group may also interact with hydrophobic regions of biological molecules, affecting their function. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Benzaldehyde Derivatives

| Compound | Substituent Group | Molecular Formula | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| 2-(n-Hexylthio)benzaldehyde | –S–C₆H₁₃ | C₁₃H₁₈OS | 222.34* | Thioether (electron-rich, polarizable) |

| 2-(Hexyloxy)benzaldehyde | –O–C₆H₁₃ | C₁₃H₁₈O₂ | 206.28 | Ether (moderate electron donation) |

| 2-(Diphenylphosphino)benzaldehyde | –PPh₂ | C₁₉H₁₅OP | 290.30 | Phosphine (strong σ-donor, π-acceptor) |

| 2-Hydroxybenzaldehyde | –OH | C₇H₆O₂ | 122.12 | Phenolic (hydrogen bonding, acidity) |

*Calculated based on analogous structures.

Key Observations :

Hemiacetal Formation

Pyrimidyl-5-carbaldehydes (e.g., 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde) exhibit 95% hemiacetal formation in methanol-d₃, far exceeding benzaldehyde derivatives (9%) due to their electron-deficient aromatic rings . While this compound’s hemiacetal propensity is undocumented, its thioether group may stabilize intermediates via sulfur’s lone pairs, though likely less effectively than pyrimidine derivatives.

Coordination Chemistry

Azomethine compounds derived from 2-(N-tosylamino)benzaldehyde form tetrahedral zinc(II) complexes with Zn...O/N distances of ~2.0 Å . The hexylthio group in this compound could act as a soft ligand for transition metals (e.g., Pd, Pt), contrasting with harder ligands like –NH or –O–.

Market and Industrial Relevance

2-(Diphenylphosphino)benzaldehyde is used in catalysis and materials science, with North American demand driven by pharmaceutical and agrochemical sectors . By contrast, this compound’s applications remain speculative but could include specialty polymers or ligands for metal-catalyzed reactions.

Biological Activity

2-(n-Hexylthio)benzaldehyde is an organic compound characterized by the molecular formula C13H18OS. It features a benzaldehyde moiety substituted with a hexylthio group at the ortho position. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in organic synthesis and pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hexylthio group interacts with hydrophobic regions of biological molecules, affecting their function and disrupting cellular processes.

Antimicrobial Properties

Research has indicated that derivatives of 2-(alkylthio)benzaldehydes, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can be transformed into 1,2-benzisothiazol-3-ones, which possess antibacterial and antifungal activities. The production of these derivatives from 2-(alkylthio)benzaldehydes suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the synthesis of 1,2-benzisothiazol-3-one from this compound, which showed promising antibacterial effects against various pathogens. The method involved treating the aldehyde with hydroxylamine followed by cyclization with a halogenating agent .

- Oxidative Stress Studies : Another research effort investigated the oxidative stress response in cells treated with thio-substituted benzaldehydes. The findings suggested that these compounds could modulate oxidative stress pathways, indicating potential therapeutic roles in diseases associated with oxidative damage .

- Volatile Organic Compounds (VOCs) : In a pilot study analyzing exhaled breath for VOCs, compounds similar to this compound were identified as potential biomarkers for lung cancer. This suggests that such compounds may play a role in disease diagnostics or monitoring .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, we can examine its structure and biological activity relative to other thio-substituted benzaldehydes.

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzaldehyde | C6H5CHO | Minimal biological activity |

| 2-(n-Butylthio)benzaldehyde | C12H16OS | Moderate antimicrobial properties |

| 2-(n-Octylthio)benzaldehyde | C14H22OS | Enhanced hydrophobicity; potential for increased biological activity |

| This compound | C13H18OS | Significant antimicrobial and potential therapeutic effects |

The hexylthio group provides a balance between hydrophobicity and steric effects, enhancing its reactivity and biological activity compared to shorter or longer alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.